Pénicilline V-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

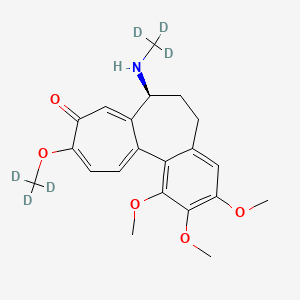

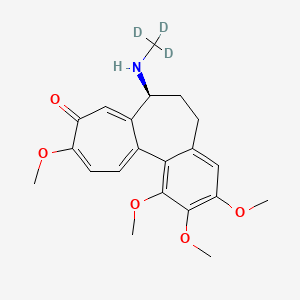

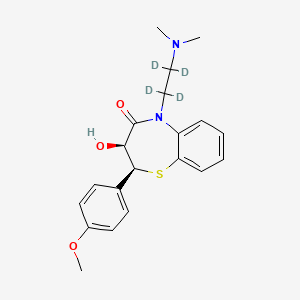

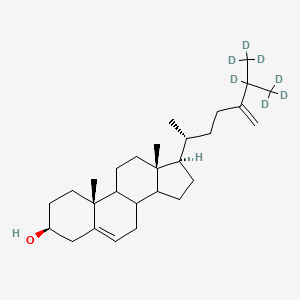

Penicillin V-d5, also known as Phenoxymethylpenicillin-d5, is a deuterated form of Penicillin V. It is a narrow-spectrum beta-lactam antibiotic used primarily for the treatment and prevention of bacterial infections. The deuterium labeling in Penicillin V-d5 makes it particularly useful as an internal standard in pharmacokinetic studies and analytical chemistry .

Applications De Recherche Scientifique

Penicillin V-d5 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:

Pharmacokinetic Studies: Used as an internal standard to accurately measure the concentration of Penicillin V in biological samples.

Analytical Chemistry: Employed in mass spectrometry to differentiate between Penicillin V and its metabolites.

Microbiological Research: Used to study the mechanisms of bacterial resistance to beta-lactam antibiotics.

Medical Research: Investigated for its potential in treating bacterial infections in patients with specific medical conditions

Mécanisme D'action

Target of Action

Penicillin V-d5, also known as Phenoxymethylpenicillin , primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . The compound has activity against encapsulated bacteria including streptococci, gonococci, and meningococci .

Mode of Action

The mode of action of Penicillin V-d5 involves the inhibition of bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This action inhibits cell wall biosynthesis . Without a cell wall, a bacterial cell is vulnerable to outside water and molecular pressures, which causes the cell to quickly die .

Biochemical Pathways

The biochemical pathways affected by Penicillin V-d5 involve the disruption of peptidoglycan synthesis, which is crucial for bacterial cell wall formation . By binding to PBPs, Penicillin V-d5 prevents the cross-linking of peptidoglycan chains, thereby inhibiting new cell wall formation .

Pharmacokinetics

Phenoxymethylpenicillin (Penicillin V) is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with Penicillin V at steady state. Total and unbound Penicillin V serum concentrations were determined, and a base population pharmacokinetic (PK) model was fitted to the data . There is a paucity of pk data in adults to support the recommended dosing .

Result of Action

The result of Penicillin V-d5’s action is the prevention and treatment of mild to moderately severe infections in the respiratory tract, skin, and soft tissues caused by penicillin G-sensitive microorganisms . It is also used for the prevention of infection in patients with asplenia and sickle cell disease, and for suppression of infection in recurrent cellulitis .

Action Environment

The action of Penicillin V-d5 can be influenced by various environmental factors. For instance, with the rise in antimicrobial resistance, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents .

Analyse Biochimique

Biochemical Properties

Penicillin V-d5 is a narrow-spectrum antibiotic that is active against many gram-positive but only a limited number of gram-negative bacteria . It inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are critical in the cell wall synthesis and maintenance, as well as cell division .

Cellular Effects

Phenoxymethylpenicillin, the active form of Penicillin V-d5, has been shown to inhibit the growth of clinical isolates of Streptococci and C. difficile . It also inhibits growth of S. aureus in vitro and in vivo in a thigh model of infection in mice .

Molecular Mechanism

The molecular mechanism of Penicillin V-d5 involves the inhibition of bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) inside the bacterial cell wall, disrupting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

The effects of Penicillin V-d5 over time in laboratory settings have not been extensively studied. A study on Phenoxymethylpenicillin (Penicillin V) showed that volunteers were dosed at steady state, and total and unbound Phenoxymethylpenicillin serum concentrations were determined .

Dosage Effects in Animal Models

Non-allergic acute toxic effects are occasionally reported in animals and humans, many of these are the result of toxic effects of the compounds with which the penicillins are associated in the medicinal products .

Metabolic Pathways

It is known that the biosynthesis of penicillin is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium .

Transport and Distribution

Penicillin V is relatively stable to gastric acid and can therefore be administered orally .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Penicillin V-d5 involves the incorporation of deuterium atoms into the phenoxymethyl group of Penicillin V. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Penicillin V-d5 follows similar principles to the synthesis of Penicillin V, with additional steps to introduce deuterium. The process begins with the fermentation of Penicillium molds to produce Penicillin G, which is then chemically modified to obtain Penicillin V. Deuterium is introduced during the chemical modification steps, often using deuterated acetic acid or other deuterated reagents .

Analyse Des Réactions Chimiques

Types of Reactions

Penicillin V-d5 undergoes various chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.

Oxidation: Oxidative reactions can occur at the phenoxymethyl group, especially under acidic or basic conditions.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Hydrolysis: Beta-lactamase enzymes or acidic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Hydrolysis: Penicilloic acid.

Oxidation: Various oxidized derivatives of the phenoxymethyl group.

Substitution: Substituted phenoxymethyl derivatives.

Comparaison Avec Des Composés Similaires

Penicillin V-d5 is similar to other beta-lactam antibiotics, such as:

Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Amoxicillin: A broader-spectrum beta-lactam antibiotic with enhanced activity against a wider range of bacteria.

Ampicillin: Similar to Amoxicillin but with different absorption and distribution characteristics.

Uniqueness

The primary uniqueness of Penicillin V-d5 lies in its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and analytical studies. This labeling allows for precise quantification and differentiation from non-deuterated Penicillin V, providing more accurate and reliable data in research applications .

Similar Compounds

- Penicillin G

- Amoxicillin

- Ampicillin

- Cloxacillin

- Dicloxacillin

Propriétés

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLBGHOLXOTWMN-DHJOJNDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.